molecular formula C27H36N4O5S B1149962 CPI-169

CPI-169

カタログ番号: B1149962
分子量: 528.66
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CPI-169 R-enantiomer is the R enantiomer of this compound, which is a novel and potent EZH2 inhibitor with IC50 <1 nM(inhibition of the catalytic activity of PRC2);  decreases cellular levels of H3K27me3 with an EC50 of 70 nM, and triggers cell cycle arrest and apoptosis in a variety of cell lines.  in vitro: this compound, a representative compound from that effort, inhibits the catalytic activity of PRC2 with an IC50 of < 1nM, decreases cellular levels of H3K27me3 with an EC50 of 70 nM, and triggers cell cycle arrest and apoptosis in a variety of cell lines. Importantly, compound treatment triggers a sequence of downstream functional consequences of EZH2 inhibition whereby apoptosis is not induced before ten days of continuous target engagement .  in vivo: Administered subcutaneously at 200 mpk twice daily (BID), this compound is well tolerated in mice with no observed toxic effect or body weight loss. In the present study we show that this compound treatment led to tumor growth inhibition (TGI) of an EZH2 mutant KARPAS-422 DLBCL xenograft. The TGI is proportional to the dose administered and to the reduction of the pharmacodynamic marker H3K27me3. The highest dose, 200 mpk, BID led to complete tumor regression. Since CHOP (cyclophosphamide, doxorubicin, vincristine and prednisone) is the standard treatment of advanced DLBCL, we were interested in combining a suboptimal dose of this compound (100 mpk, BID) with a single dose of CHOP in the KARPAS-422 model. After a week of combinatorial treatment the tumors rapidly regressed and became unpalpable. Four weeks after the last dose only a single mouse presented a palpable tumor.

科学的研究の応用

CPI Model in Education

Research demonstrates the Construction, Production, and Implementation (CPI) model's effectiveness in enhancing scientific literacy and a positive attitude toward science for pre-service physics teachers. This model encompasses four phases: Motivation, Construction (Cycle I), Production (Cycle II), and Evaluation. It significantly increased the Positive Attitude toward Science (PATS) among participants (Sunarti et al., 2018).

CPI in Comparative Effectiveness Research

The practice-based evidence for clinical practice improvement (PBE-CPI) methodology offers a robust approach for comparative effectiveness research. PBE-CPI leverages data from routine clinical practice to discover what works for whom, when, and at what cost. It incorporates front-line caregivers' insights, allowing for more rapid identification of better practices compared to randomized controlled trials or sophisticated statistical methods (Horn & Gassaway, 2007).

CPI in Law Enforcement Officer Selection

A study on the California Psychological Inventory (CPI) in law enforcement officer selection found significant differences in CPI profiles between officers rated as psychologically suited and those deemed unsuited for law enforcement. The CPI effectively distinguished between officers with and without job performance problems, supporting its inclusion in law enforcement officer selection procedures (Hargrave & Hiatt, 1989).

CPI Studies in Rehabilitation Research

A commentary discussing the merits of randomized controlled trials (RCTs) versus clinical practice improvement (CPI) approaches in rehabilitation research highlights the strengths of CPI studies. These studies focus on defining and characterizing clinical practice's "black box," allowing for the rapid identification of best practices by analyzing bivariate and multivariate associations among patient characteristics, process steps, and outcomes (Horn et al., 2005).

CPI in Crisis Prevention Intervention

A pilot study evaluating the use of crisis prevention intervention (CPI) techniques in averting crises in healthcare settings indicated that staff use of CPI training program techniques was effective in resolving crises in a majority of observed episodes. This finding supports the utility of CPI techniques across various diagnostic and functional levels in healthcare environments (Jambunathan & Bellaire, 1996).

特性

分子式

C27H36N4O5S

分子量

528.66

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。